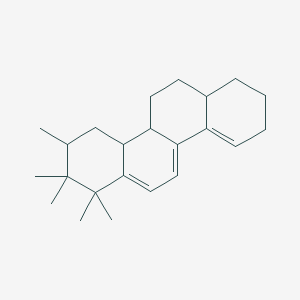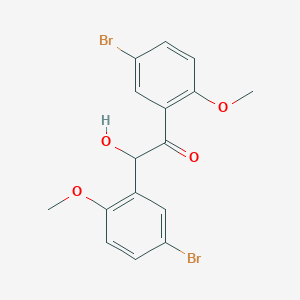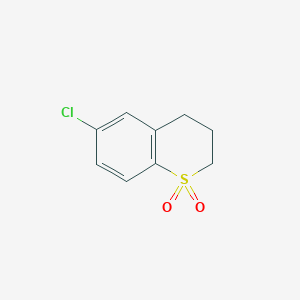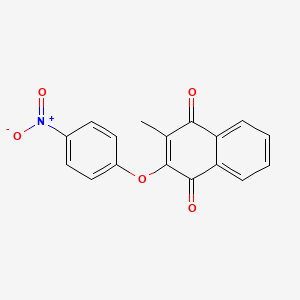
3,6,9-Trimethyl-2,5,8,11-tetraoxadodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9-Trimethyl-2,5,8,11-tetraoxadodecane is an organic compound with the molecular formula C11H24O4 It is a member of the tetraoxadodecane family, characterized by the presence of multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trimethyl-2,5,8,11-tetraoxadodecane typically involves the reaction of 1,2-bis(2-methoxy-2-methylethoxy)propane with appropriate reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,6,9-Trimethyl-2,5,8,11-tetraoxadodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
3,6,9-Trimethyl-2,5,8,11-tetraoxadodecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,6,9-Trimethyl-2,5,8,11-tetraoxadodecane exerts its effects involves its interaction with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in drug delivery, the compound can enhance the solubility and stability of pharmaceutical agents .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11-Tetraoxadodecane: Another member of the tetraoxadodecane family with similar ether linkages.
Triethylene glycol dimethyl ether: Known for its use as a solvent and in chemical synthesis.
Uniqueness
3,6,9-Trimethyl-2,5,8,11-tetraoxadodecane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions .
Properties
CAS No. |
99106-86-2 |
|---|---|
Molecular Formula |
C11H24O4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-methoxy-2-[2-(2-methoxypropoxy)propoxy]propane |
InChI |
InChI=1S/C11H24O4/c1-9(13-5)7-14-11(3)8-15-10(2)6-12-4/h9-11H,6-8H2,1-5H3 |
InChI Key |
RERATEUBWLKDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OCC(C)OCC(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)


![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)


![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)




![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)


